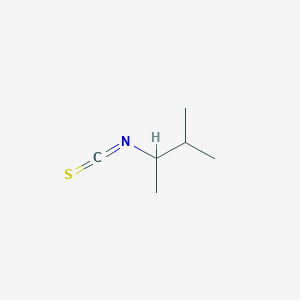

3-Methyl-2-butyl isothiocyanate

Description

To appreciate the scientific context of 3-Methyl-2-butyl isothiocyanate, one must first understand the class of compounds to which it belongs.

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group –N=C=S. They are predominantly found in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and watercress. qsardb.orgchemchart.com In these plants, they exist as precursors called glucosinolates. qsardb.org When the plant tissue is damaged, the enzyme myrosinase hydrolyzes the glucosinolates, releasing isothiocyanates. chemchart.comsigmaaldrich.com

In contemporary chemical biology, isothiocyanates are recognized as potent electrophiles that can covalently interact with cellular nucleophiles, such as thiol groups in proteins like cysteine residues. google.com This reactivity is the basis for their wide range of observed biological activities. google.com Extensive research has focused on several key ITCs, including sulforaphane (B1684495), phenethyl isothiocyanate (PEITC), and benzyl (B1604629) isothiocyanate (BITC). qsardb.org Studies have demonstrated that these compounds exhibit significant anticarcinogenic, anti-inflammatory, and antimicrobial properties. chemchart.comsigmaaldrich.com Their mechanisms of action are multifaceted, involving the induction of phase II detoxification enzymes, modulation of inflammatory pathways, induction of apoptosis (programmed cell death), and interference with cell cycle progression in cancer cells. qsardb.orggoogle.com This has positioned isothiocyanates as important lead compounds in the development of novel therapeutic and chemopreventive agents. qsardb.orgchemchart.com

Within the extensive family of isothiocyanates, this compound (also known as 2-isothiocyanato-3-methylbutane) represents a specific molecular structure. However, in contrast to highly studied analogues like sulforaphane and PEITC, this compound has not been the subject of extensive investigation. The scientific literature lacks significant dedicated studies on its natural occurrence, specific biological activities, or unique mechanistic properties.

Its significance in the current research landscape appears to be primarily as a research chemical. It is commercially available from various chemical suppliers, indicating its use in scientific research and development, potentially for screening in bioactivity assays or as a building block in organic synthesis. cymitquimica.comfluorochem.co.uk The presence of the isothiocyanate functional group suggests it may share some of the general biological properties of its class, such as reactivity towards nucleophiles, which could be of interest in pharmacological and agrochemical research. cymitquimica.com However, without specific studies, its unique contributions or potential advantages within the isothiocyanate spectrum remain undefined.

Reflecting its limited profile in the scientific literature, there is no distinct historical research trajectory for this compound. The bulk of historical and ongoing research on isothiocyanates has centered on the more abundant or more potent compounds isolated from dietary sources.

Consequently, there are no established, specific research paradigms for this compound. The current paradigms for isothiocyanate research in general focus on:

Cancer Chemoprevention: Investigating the ability of ITCs to inhibit various stages of carcinogenesis. qsardb.orgsigmaaldrich.com

Antimicrobial Activity: Exploring the efficacy of ITCs against a range of human and plant pathogens. sigmaaldrich.com

Anti-inflammatory Effects: Elucidating the mechanisms by which ITCs modulate inflammatory signaling pathways. chemchart.com

While this compound could theoretically be investigated within these paradigms, there is currently a lack of published studies to indicate this is an active area of research. Its future research trajectory would depend on initial screening studies demonstrating notable activity in these or other areas, which could then spur more in-depth investigation into its specific mechanisms of action. A 2023 study included 2-isothiocyanato-3-methylbutane in a large dataset for developing toxicological Quantitative Structure-Activity Relationships (QSARs) using machine learning, but this did not involve biological testing of the compound itself. qsardb.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

The following table summarizes the known properties of this compound, compiled from chemical databases and supplier information.

| Property | Value | Source(s) |

| CAS Number | 201224-92-2 | cymitquimica.com |

| Molecular Formula | C₆H₁₁NS | cymitquimica.com |

| Molecular Weight | 129.22 g/mol | cymitquimica.com |

| IUPAC Name | 2-isothiocyanato-3-methylbutane | cymitquimica.com |

| Synonyms | (S)-(+)-3-Methyl-2-butyl isothiocyanate | cymitquimica.com |

| InChI Key | YAVRRVJBEIYPRH-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | CC(C)C(C)N=C=S | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVRRVJBEIYPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337070 | |

| Record name | 2-Isothiocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201224-92-2 | |

| Record name | 2-Isothiocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201224-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Discovery, Biogenesis, and Natural Occurrence of 3 Methyl 2 Butyl Isothiocyanate

Phytochemical Characterization of Natural Sources Yielding 3-Methyl-2-butyl Isothiocyanate Precursors

The direct precursor to this compound is its corresponding glucosinolate, hypothesized to be 3-methyl-2-butylglucosinolate. While direct phytochemical characterization of plants for this specific glucosinolate is not extensively documented in readily available literature, valuable inferences can be drawn from the study of structurally similar compounds.

Research on related compounds has identified natural sources of similar branched-chain alkyl isothiocyanates. For instance, the closely related 2-butyl isothiocyanate is known to be derived from 2-methylbutylglucosinolate . genome.jp Phytochemical analyses have confirmed the presence of 2-methylbutylglucosinolate in plants such as common scurvygrass (Cochlearia officinalis) and horseradish (Armoracia rusticana) . genome.jpnih.gov One study identified sec-butyl isothiocyanate as a minor component in horseradish roots. nih.gov Given the structural similarity, it is plausible that plants containing 2-methylbutylglucosinolate or other branched-chain glucosinolates could also be potential, yet unconfirmed, sources of 3-methyl-2-butylglucosinolate.

Further research is required to definitively identify and quantify the presence of 3-methyl-2-butylglucosinolate in various plant species. Such studies would involve techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the accurate identification and quantification of this specific glucosinolate.

Table 1: Documented and Potential Natural Sources of Branched-Chain Alkyl Isothiocyanate Precursors

| Plant Species | Common Name | Precursor Glucosinolate | Corresponding Isothiocyanate | Reference |

| Cochlearia officinalis | Common Scurvygrass | 2-Methylbutylglucosinolate | 2-Butyl isothiocyanate | genome.jp |

| Armoracia rusticana | Horseradish | 2-Methylbutylglucosinolate | 2-Butyl isothiocyanate | nih.gov |

This table is interactive. Click on the headers to sort.

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms Leading to this compound

The biosynthesis of this compound follows the general pathway established for aliphatic glucosinolates, which are derived from amino acids. nih.govencyclopedia.pub The formation of the characteristic side chain of these glucosinolates involves a chain elongation process starting from a precursor amino acid.

For branched-chain glucosinolates like 3-methyl-2-butylglucosinolate, the likely amino acid precursors are valine or leucine . The biosynthesis involves a cyclical process of deamination, condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, which extends the carbon chain of the amino acid. encyclopedia.pub

The key enzymatic steps in the biosynthesis of the glucosinolate core structure are:

Chain Elongation: A series of reactions catalyzed by enzymes such as methylthioalkylmalate synthase (MAMS), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH) extend the amino acid side chain. encyclopedia.pub

Formation of the Core Glucosinolate Structure: The elongated amino acid is converted to an aldoxime by cytochrome P450 enzymes of the CYP79 family. This is followed by a series of reactions involving S-glucosylation and sulfation to form the final glucosinolate. nih.gov

Once the 3-methyl-2-butylglucosinolate is formed, it is stored within the plant's cells. Upon tissue disruption, the enzyme myrosinase (a thioglucosidase) is released and hydrolyzes the glucosinolate. This enzymatic action cleaves the glucose molecule, leading to the formation of an unstable aglycone, which then rearranges to form the pungent This compound . nih.gov

While the general pathway is understood, the specific enzymes responsible for the unique 3-methyl-2-butyl side chain modification have not been definitively characterized and remain an area for further investigation.

Enantiomeric Distribution and Chiral Purity Considerations in Naturally Derived this compound

The structure of this compound contains a chiral center at the second carbon atom of the butyl group, meaning it can exist as two different enantiomers: (R)-3-Methyl-2-butyl isothiocyanate and (S)-3-Methyl-2-butyl isothiocyanate. The spatial arrangement of the atoms around this chiral center differs between the two enantiomers, which can lead to different biological activities.

While the study of chirality is significant in the field of natural products, specific research on the enantiomeric distribution and chiral purity of this compound in its natural sources is limited. However, studies on the closely related 2-butyl isothiocyanate have provided insights into the stereochemistry of such branched-chain isothiocyanates. Research has been conducted on the absolute configuration of optically active 2-butylamine and 2-butyl isothiocyanate, indicating that these compounds can exist in distinct chiral forms. genome.jp

The determination of the enantiomeric ratio of this compound in natural extracts would require specialized analytical techniques such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) . These methods utilize chiral stationary phases that can differentiate between the (R) and (S) enantiomers, allowing for their separation and quantification.

Understanding the natural enantiomeric distribution is crucial, as often only one enantiomer is predominantly produced in a biological system, and the different enantiomers can exhibit distinct biological properties. Further research in this area would provide a more complete understanding of the chemical and biological profile of naturally derived this compound.

Advanced Synthetic Methodologies and Chemoenzymatic Approaches for 3 Methyl 2 Butyl Isothiocyanate and Analogues

Strategic Design and Total Synthesis Approaches for 3-Methyl-2-butyl Isothiocyanate and its Defined Stereoisomers

The total synthesis of this compound and its specific stereoisomers relies on well-established methods for isothiocyanate formation, primarily from the corresponding primary amine, 3-methyl-2-butylamine. The general and most common strategy involves the formation of a dithiocarbamate (B8719985) intermediate, followed by desulfurization. nih.gov

The initial step is the reaction of the primary amine with carbon disulfide in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to form the corresponding dithiocarbamate salt. nih.govorgsyn.org This intermediate is then treated with a desulfurizing agent to yield the target isothiocyanate. nih.gov A variety of desulfurizing agents can be employed, each with its own advantages regarding reaction conditions and yields. nih.gov

For the synthesis of specific stereoisomers of this compound, the key is to start with an enantiomerically pure form of the precursor amine, i.e., (R)-3-methyl-2-butylamine or (S)-3-methyl-2-butylamine. The subsequent conversion to the isothiocyanate has been shown to proceed without racemization under appropriate conditions. mdpi.com

One modern and efficient method for the desulfurization step utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). This "one-pot", two-step procedure from the amine has demonstrated high yields for a range of aliphatic isothiocyanates. mdpi.comresearchgate.net The reaction can often be accelerated using microwave irradiation. mdpi.comresearchgate.net

A comparative overview of common desulfurization agents for the synthesis of alkyl isothiocyanates is presented in the table below.

Table 1: Comparison of Selected Desulfurizing Agents for Alkyl Isothiocyanate Synthesis

| Desulfurizing Agent | Typical Reaction Conditions | Advantages | General Yield Range |

|---|---|---|---|

| Ethyl Chloroformate | Reaction with dithiocarbamate salt, often at reduced temperatures followed by warming. orgsyn.org | Readily available, effective for many substrates. nih.gov | 70-90% nih.gov |

| Hydrogen Peroxide | Oxidation of dithiocarbamate salt, often in an aqueous medium. nih.govgoogle.com | "Green" reagent, simple workup. nih.gov | ≥84% nih.gov |

| Tosyl Chloride | In the presence of a base like triethylamine. researchgate.net | Effective, readily available reagent. nih.gov | Good to high |

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure this compound

Obtaining enantiopure this compound is critical for stereospecific studies. This can be achieved through two primary strategies: asymmetric synthesis of the precursor amine or resolution of the racemic amine.

Asymmetric Synthesis: The direct asymmetric synthesis of the chiral amine precursor, 3-methyl-2-butylamine, can be accomplished using modern catalytic methods. One powerful approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.edu This method allows for the highly stereoselective synthesis of a wide range of chiral amines. yale.edu The chiral auxiliary guides the addition of a nucleophile to an imine, establishing the desired stereocenter, and is then readily cleaved to afford the enantiopure amine.

Chiral Resolution: Alternatively, if the synthesis results in a racemic mixture of 3-methyl-2-butylamine, the enantiomers can be separated through chiral resolution. wikipedia.org This classical technique remains a widely used and effective method. wikipedia.orglibretexts.org

The most common method of resolution for amines involves the formation of diastereomeric salts with a chiral acid. libretexts.org The racemic amine is treated with an enantiomerically pure acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orglibretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the chiral acid is removed by treatment with a base to regenerate the respective pure enantiomers of the amine. wikipedia.org

Another powerful technique for separating enantiomers is chiral column chromatography. wikipedia.org This method can be used to separate the enantiomers of the final this compound directly or its chiral precursors. The racemic mixture is passed through a chromatography column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Principle of Separation |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with racemic amines, separated by crystallization. libretexts.org |

| (-)-Mandelic Acid | Chiral Acid | Forms diastereomeric salts with racemic amines, separated by crystallization. libretexts.org |

| (+)-Camphor-10-sulfonic Acid | Chiral Acid | Forms diastereomeric salts with racemic amines, separated by crystallization. libretexts.org |

Structure-Guided Rational Design and Synthesis of Novel this compound Derivatives

The rational design of novel derivatives of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be introduced to the alkyl backbone to modulate properties such as lipophilicity, steric bulk, and electronic character.

For instance, homologation of the butyl chain, introduction of aromatic rings, or incorporation of other functional groups like esters or ethers can be envisioned. The synthesis of these designed analogues would generally follow the established synthetic routes for isothiocyanates. chemrxiv.orgrsc.org The core strategy remains the conversion of a corresponding custom-synthesized primary amine to the isothiocyanate.

For example, a derivative containing an ester functionality could be synthesized starting from an amino acid ester. The synthesis of isothiocyanate derivatives from the methyl esters of amino acids like L-valine and L-leucine, which bear structural resemblance to 3-methyl-2-butylamine, has been successfully demonstrated with satisfactory yields. mdpi.com These syntheses were performed under conditions that minimize racemization, which is crucial when dealing with chiral building blocks. mdpi.comresearchgate.net

The synthesis of these derivatives can be planned as follows:

Design: Identify the desired structural modification on the 3-methyl-2-butyl scaffold.

Precursor Synthesis: Synthesize the corresponding primary amine with the desired structural modifications. This may involve multi-step organic synthesis.

Isothiocyanate Formation: Convert the synthesized primary amine to the target isothiocyanate using established methods, such as reaction with carbon disulfide followed by desulfurization with an agent like DMT/NMM/TsO⁻ or ethyl chloroformate. nih.govmdpi.comresearchgate.net

Chemoenzymatic and Biocatalytic Transformations in the Synthesis of this compound

Chemoenzymatic and biocatalytic approaches offer green and highly selective alternatives to traditional chemical synthesis. While specific biocatalytic routes to this compound are not extensively documented, general principles of biocatalysis can be applied to its synthesis, particularly for achieving high enantioselectivity.

Enzymes, such as lipases, are widely used for the kinetic resolution of racemic alcohols and amines, which are key precursors. For example, a racemic alcohol precursor to 3-methyl-2-butylamine could be resolved through enantioselective acylation catalyzed by a lipase. This would provide an enantiomerically enriched alcohol, which can then be converted to the corresponding chiral amine and subsequently to the enantiopure isothiocyanate.

Furthermore, the natural precursors to many isothiocyanates are glucosinolates, which are hydrolyzed by the enzyme myrosinase to produce isothiocyanates. nih.gov While 3-methyl-2-butyl glucosinolate is not a common natural substrate, the principle of enzymatic release of an isothiocyanate from a precursor highlights the potential for biocatalytic methods in this area. Future research could involve engineering enzymes or designing novel biocatalytic cascades for the direct and stereoselective synthesis of non-natural isothiocyanates like this compound.

The development of transaminases for the asymmetric synthesis of chiral amines from ketones also represents a promising biocatalytic route to obtain the enantiopure 3-methyl-2-butylamine precursor.

Mechanistic Elucidation of Cellular and Molecular Interactions of 3 Methyl 2 Butyl Isothiocyanate

Investigations into Target Protein Modification and Covalent Adduct Formation by 3-Methyl-2-butyl Isothiocyanate

The reactivity of the isothiocyanate group (-N=C=S) is central to the biological activity of this class of compounds, enabling them to form covalent adducts with nucleophilic residues on proteins, thereby altering their structure and function.

Molecular Docking and Dynamics Simulations of this compound with Biological Macromolecules

Currently, there is a lack of published studies specifically reporting on molecular docking and dynamics simulations of this compound with biological macromolecules. Such computational studies would be invaluable for predicting the binding affinities and interaction modes of this compound with potential protein targets. In general, for other isothiocyanates, these simulations have been instrumental in identifying key amino acid residues, such as cysteine, lysine, and histidine, that are susceptible to covalent modification.

Proteomic Profiling of this compound-Mediated Protein Adducts

Proteomic approaches are powerful tools for identifying the full spectrum of protein targets for a given compound within a cell. However, specific proteomic profiling studies to identify protein adducts formed by this compound have not been reported in the available scientific literature. For other isothiocyanates, such studies have identified a range of protein targets involved in cellular processes like cytoskeletal regulation, cell signaling, and metabolism. nih.govnih.gov

Table 1: Putative Protein Targets of Isothiocyanates (General)

| Protein Target Category | Examples of Proteins Identified for Other Isothiocyanates | Potential Interaction |

| Cytoskeletal Proteins | Tubulin | Disruption of microtubule dynamics nih.gov |

| Inflammatory Cytokines | Macrophage Migration Inhibitory Factor (MIF) | Inhibition of tautomerase activity nih.gov |

| Signaling Proteins | Keap1 | Activation of the Nrf2 pathway |

This table is based on general findings for the isothiocyanate class of compounds and does not represent specific data for this compound.

Modulation of Intracellular Signaling Pathways by this compound

The covalent modification of proteins by isothiocyanates can lead to the modulation of various intracellular signaling pathways that govern cell fate.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction Mechanisms by this compound

There is a lack of specific research on the mechanisms of Reactive Oxygen Species (ROS) generation and oxidative stress induction by this compound. Studies on other isothiocyanates, such as benzyl (B1604629) isothiocyanate and phenethyl isothiocyanate, have shown that they can increase intracellular ROS levels. nih.govnih.gov This is often linked to the depletion of intracellular glutathione (B108866) (GSH), a major antioxidant, through the formation of GSH conjugates. nih.gov The resulting imbalance in the cellular redox state can trigger various downstream signaling cascades. nih.govmdpi.com

Apoptotic and Necrotic Cell Death Pathways Triggered by this compound

Detailed investigations into the specific apoptotic and necrotic cell death pathways triggered by this compound are not available in the current scientific literature. For other isothiocyanates, the induction of apoptosis is a well-documented anti-cancer mechanism. nih.govnih.govnih.gov This often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. nih.govaacrjournals.org Necrotic cell death has also been observed, particularly at higher concentrations of some isothiocyanates. researchgate.net

Table 2: Key Events in Isothiocyanate-Induced Cell Death (General)

| Cell Death Pathway | Key Molecular Events Observed for Other Isothiocyanates |

| Apoptosis (Intrinsic) | Mitochondrial membrane potential disruption, Cytochrome c release, Caspase-9 and -3 activation nih.govaacrjournals.org |

| Apoptosis (Extrinsic) | Caspase-8 activation aacrjournals.org |

| Oxidative Stress-Mediated | ROS generation, GSH depletion nih.govnih.gov |

This table reflects general mechanisms for the isothiocyanate class and not specific findings for this compound.

Regulation of DNA Damage Response and Repair Mechanisms by this compound, Including Adduct Inhibition

There are no specific studies on the regulation of DNA damage response and repair mechanisms by this compound. Research on related compounds has shown that some isothiocyanates can induce DNA damage in cancer cells. nih.gov Conversely, some isothiocyanates have been found to inhibit the formation of DNA adducts by certain carcinogens, suggesting a potential chemopreventive role. researchgate.net The mechanisms underlying these effects are complex and can involve the modulation of DNA repair proteins. nih.gov

Influence on Cellular Proliferation and Differentiation Processes by this compound

Based on studies of related isothiocyanates, it is plausible that this compound could influence cellular proliferation and differentiation through several interconnected mechanisms. Isothiocyanates like sulforaphane (B1684495) (SFN) and phenethyl isothiocyanate (PEITC) have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. nih.govnih.gov

The induction of cell cycle arrest is a key mechanism by which ITCs can control cell proliferation. nih.gov For instance, studies have demonstrated that certain ITCs can cause arrest at the G2/M phase of the cell cycle in cancer cells. researchgate.net This effect is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins. Another significant aspect of the antiproliferative activity of ITCs is the induction of apoptosis, or programmed cell death. mdpi.com This can be triggered through both intrinsic and extrinsic pathways, often involving the activation of caspases. mdpi.com

Furthermore, ITCs can influence cellular differentiation. By promoting the differentiation of transformed cells, ITCs may contribute to the restoration of normal cellular functions. oregonstate.edu This effect can be mediated through epigenetic modifications, such as the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression and cell differentiation. oregonstate.edumdpi.com

| Isothiocyanate | Cell Line | Effect on Proliferation/Differentiation | Reference |

| Allyl isothiocyanate (AITC) | Oral Squamous Carcinoma Cells | Inhibition of proliferation, downregulation of KDM8/CCNA1 axis | mdpi.com |

| Sulforaphane (SFN) | Human Glioblastoma Cells | Inhibition of proliferation, stimulation of apoptosis | mdpi.com |

| Phenethyl isothiocyanate (PEITC) | Human Glioblastoma Cells | Inhibition of proliferation, stimulation of apoptosis | mdpi.com |

| Sulforaphane (SFN) | Prostate Cancer Cells (PC-3) | G2/M cell cycle arrest | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Prostate Cancer Cells (PC-3) | G2/M cell cycle arrest | nih.gov |

Transcriptomic and Metabolomic Responses to this compound Exposure in Cellular Systems

The interaction of isothiocyanates with cellular systems elicits significant changes at the transcriptomic and metabolomic levels. While specific data for this compound is unavailable, research on other ITCs provides a framework for the expected responses.

Transcriptomic Responses:

A primary transcriptomic response to ITCs involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. oregonstate.eduresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. oregonstate.edu ITCs can activate Nrf2 by modifying Keap1, a protein that sequesters Nrf2 in the cytoplasm, leading to Nrf2 translocation to the nucleus and subsequent gene expression. oregonstate.edu

Conversely, ITCs are also known to inhibit the pro-inflammatory NF-κB signaling pathway. researchgate.netmdpi.com This inhibition can occur through various mechanisms, ultimately leading to a downregulation of inflammatory genes. Furthermore, transcriptome analyses have revealed that ITCs can modulate the expression of genes involved in cell cycle control, apoptosis, and angiogenesis. nih.govmdpi.com

| Pathway/Gene Target | Effect of Isothiocyanate Exposure | Common Isothiocyanates Studied | Reference |

| Nrf2 Signaling Pathway | Activation, leading to increased expression of antioxidant and detoxifying enzymes. | Sulforaphane, Phenethyl isothiocyanate | oregonstate.eduresearchgate.net |

| NF-κB Signaling Pathway | Inhibition, leading to decreased expression of pro-inflammatory genes. | Sulforaphane, Phenethyl isothiocyanate | researchgate.netmdpi.com |

| Cell Cycle Regulatory Genes | Modulation of expression, leading to cell cycle arrest. | Allyl isothiocyanate, Sulforaphane | nih.govmdpi.com |

| Apoptosis-related Genes | Upregulation of pro-apoptotic genes (e.g., caspases). | Phenethyl isothiocyanate | mdpi.com |

Metabolomic Responses:

Metabolomic studies have shown that exposure to various xenobiotics can lead to significant alterations in the cellular metabolome. nih.govmdpi.comnih.gov While specific metabolomic data for this compound is not available, the general effects of ITCs on cellular metabolism can be inferred. A key metabolic event following ITC exposure is their rapid conjugation with glutathione (GSH), a major cellular antioxidant. oregonstate.edu This leads to the formation of mercapturic acids which are then excreted. oregonstate.edu This process can temporarily deplete cellular GSH levels, inducing a state of mild oxidative stress that can trigger adaptive responses, including the Nrf2 pathway. nih.gov

Furthermore, global metabolomic profiling has shown that exposure to stressors can impact various metabolic pathways, including those related to energy metabolism, amino acid metabolism, and lipid metabolism. mdpi.comnih.gov For instance, studies on other compounds have shown alterations in the levels of metabolites such as adenosine (B11128) monophosphate (AMP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which are crucial for cellular energy homeostasis. nih.govnih.gov

| Affected Metabolic Pathway | Observed Changes | Potential Implication | Reference |

| Glutathione Metabolism | Depletion of reduced glutathione (GSH) | Induction of oxidative stress and activation of Nrf2 pathway | oregonstate.edunih.gov |

| Energy Metabolism | Alterations in levels of AMP and NAD+ | Disruption of cellular energy homeostasis | nih.govnih.gov |

| Fatty Acid Metabolism | Changes in fatty acid profiles | Modulation of inflammatory signaling and membrane composition | mdpi.com |

Comparative Mechanistic Studies Across this compound Stereoisomers and Analogs

Comparative studies of different isothiocyanates and their synthetic analogs have revealed both common and distinct mechanistic features. These studies are crucial for understanding the structure-activity relationships that govern the biological effects of this class of compounds.

While direct comparative studies involving the stereoisomers of this compound are not documented, research on other ITCs highlights the importance of the chemical structure in determining biological activity. For example, the length and chemical nature of the side chain of the isothiocyanate can influence its potency and specificity. researchgate.net

Studies comparing naturally occurring ITCs like SFN and PEITC have shown differences in their efficacy and mechanisms of action. mdpi.comnih.gov For instance, while both can induce apoptosis in cancer cells, the specific signaling pathways they modulate may differ. mdpi.com Furthermore, synthetic analogs of ITCs have been developed to enhance their biological activity or to probe their mechanisms of action. researchgate.net These studies have shown that modifications to the isothiocyanate molecule can lead to compounds with increased potency or altered target specificity. researchgate.net For example, some synthetic diisothiocyanates have been shown to be more active than their mono-isothiocyanate counterparts. researchgate.net

| Isothiocyanate/Analog | Key Mechanistic Feature | Comparative Finding | Reference |

| Sulforaphane (SFN) vs. Phenethyl isothiocyanate (PEITC) | Induction of apoptosis in glioblastoma cells | SFN was found to be more effective in vivo in reducing tumor weight at a specific dose compared to PEITC. | mdpi.com |

| Natural ITCs vs. Synthetic Analogs | Antiproliferative activity | Some synthetic phosphonate (B1237965) analogs of sulforaphane showed lower in vivo activity compared to benzyl isothiocyanate. | researchgate.net |

| Aliphatic diisothiocyanates vs. Mono-isothiocyanates | Antiproliferative activity | Aliphatic diisothiocyanates and their conjugates were found to be significantly more active. | researchgate.net |

Sophisticated Analytical Methodologies for Detection and Quantification of 3 Methyl 2 Butyl Isothiocyanate

Advanced Chromatographic Separation Techniques for 3-Methyl-2-butyl Isothiocyanate Analysis

Chromatography is fundamental to isolating this compound from complex mixtures prior to its detection and quantification. Advanced techniques offer high resolution, speed, and sensitivity, which are essential for accurate analysis.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Trace Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. The use of high-resolution capillary columns provides superior separation of analytes, enabling the detection of trace amounts of the compound in complex samples. nih.gov When coupled with a mass spectrometer, GC provides not only retention time data for identification but also mass spectra for structural confirmation.

For the analysis of this compound, a non-polar or medium-polarity capillary column would typically be employed. The temperature program would be optimized to ensure sufficient separation from other volatile components in the sample matrix. nih.gov The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern for the molecule, which can be compared against spectral libraries for identification. Selected Ion Monitoring (SIM) can be used to enhance sensitivity for trace-level quantification.

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium | Inert gas for carrying the analyte through the column. |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |

| Temperature Program | Optimized gradient (e.g., 80°C to 280°C) | Ensures efficient separation of compounds with different boiling points. nih.gov |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for identification. |

| MS Detection | Full Scan / Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantification. |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Biological Matrices

For analyzing this compound in complex biological matrices such as plasma or urine, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.govnih.gov UHPLC utilizes columns with sub-2 µm particles, resulting in significantly faster analysis times and improved resolution compared to conventional HPLC. nih.gov This high-throughput capability is essential for analyzing large numbers of samples in metabolomics or clinical studies. nih.govresearchgate.net

Coupling UHPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. nih.gov The analysis is typically performed using electrospray ionization (ESI) followed by Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection minimizes interference from the complex biological matrix. nih.gov

| Parameter | Typical Value/Condition | Purpose |

| Column Type | C18 reversed-phase (sub-2 µm particle size) | Efficient separation of moderately polar compounds. |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with formic acid) | Provides optimal separation and ionization efficiency. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for MS analysis. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions. |

| Precursor Ion (Q1) | m/z 130.2 [M+H]⁺ | The mass-to-charge ratio of the protonated this compound molecule. |

| Product Ion (Q3) | Specific fragment ion (e.g., loss of NCS) | A characteristic fragment used for confirmation and quantification. |

Chiral Stationary Phase Chromatography for Enantioselective Analysis of this compound

Since this compound possesses a chiral center, separating its enantiomers is critical, as they may exhibit different biological activities. Chiral Stationary Phase (CSP) chromatography is the primary method for achieving this enantioselective analysis. hplc.eu Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(phenylcarbamate) derivatives, have proven highly effective for resolving a wide range of chiral compounds, including isothiocyanates. mdpi.comnih.govbujnochem.com

The separation can be performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). mdpi.comresearchgate.net The choice of mobile phase is crucial for achieving optimal enantioseparation. In HPLC, normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase (e.g., water/alcohol mixtures) conditions can be used. hplc.eumdpi.com The ability to use the opposite enantiomer of the chiral selector allows for the inversion of the elution order, which can be advantageous for purifying a minor enantiomer. hplc.eu

| Parameter | Typical Value/Condition | Purpose |

| Technique | HPLC or SFC | Separation of enantiomers. SFC can offer faster analysis. |

| CSP Type | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Provides chiral recognition sites to interact differently with the enantiomers. nih.govbujnochem.com |

| Example CSP | CHIRALPAK® IH-3 (amylose tris-[(S)-methylbenzylcarbamate]) | A specific phase shown to be effective for chiral isothiocyanates. mdpi.com |

| Mobile Phase | Hexane/Ethanol (Normal Phase); Ethanol/Water (Reversed Phase) | The solvent system is optimized to maximize the separation factor (α) and resolution (Rs). mdpi.com |

| Detection | UV (e.g., 240 nm) or Mass Spectrometry | UV detection is common; MS can provide additional confirmation. mdpi.com |

Spectroscopic and Spectrometric Characterization of this compound

Following separation, spectroscopic and spectrometric methods are employed for the definitive structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. chemrxiv.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule, confirming its carbon skeleton and the presence of the isothiocyanate functional group.

The ¹H NMR spectrum would show distinct signals for the different methyl and methine protons, with chemical shifts and coupling constants characteristic of the 3-methyl-2-butyl structure. Similarly, the ¹³C NMR spectrum would display signals for each of the six carbon atoms, with the carbon of the isothiocyanate group (-N=C=S) appearing at a characteristic downfield shift (typically >120 ppm). chemicalbook.comchemicalbook.com High-resolution NMR can also be used to assess isomeric purity by detecting signals from any structural isomers or impurities present in the sample. nih.govnih.gov

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |

| ¹H NMR | ||

| -CH(NCS)- | ~3.5 - 4.0 | Multiplet |

| -CH(CH₃)₂ | ~1.8 - 2.2 | Multiplet |

| -CH₃ (on C2) | ~1.2 - 1.4 | Doublet |

| -CH₃ (on C3) | ~0.9 - 1.1 | Doublet |

| ¹³C NMR | ||

| -N=C =S | ~125 - 140 | Singlet |

| -C H(NCS)- | ~55 - 65 | Singlet |

| -C H(CH₃)₂ | ~30 - 35 | Singlet |

| -C H₃ (on C2) | ~15 - 20 | Singlet |

| -C H₃ (on C3) | ~18 - 22 | Singlet |

Note: Predicted chemical shifts are estimates based on related structures and general principles.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govnih.gov For this compound (C₆H₁₁NS), the theoretical exact mass of the monoisotopic species can be calculated with high precision. sisweb.com An experimental measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Furthermore, HRMS/MS experiments can elucidate the fragmentation pathways of the molecule. By accurately measuring the masses of the fragment ions, their elemental compositions can also be determined, which is crucial for proposing and confirming fragmentation mechanisms. Common fragmentation for a secondary isothiocyanate like this would involve cleavage adjacent to the functional group and within the alkyl chain. This detailed fragmentation analysis serves as a powerful tool for structural confirmation, distinguishing it from isomers.

| Parameter | Value | Significance |

| Molecular Formula | C₆H₁₁NS | |

| Nominal Mass | 129 | Integer mass of the most abundant isotopes. |

| Monoisotopic Exact Mass | 129.0612 | The calculated precise mass used for HRMS confirmation. sisweb.com |

| Instrumentation | TOF, Orbitrap, or FT-ICR | Analyzers capable of high-resolution and high mass accuracy measurements. ub.edu |

| Expected Fragmentation | Cleavage of C-N bond, loss of alkyl fragments | Provides a structural fingerprint for identification. miamioh.edu |

Development of Biosensors and Electrochemical Detection Systems for this compound

The development of biosensors and electrochemical detection systems for isothiocyanates, including this compound, represents a growing area of analytical research. These systems offer the potential for rapid, sensitive, and portable analysis, which is a significant advantage over traditional chromatographic methods.

Electrochemical methods are an attractive alternative to conventional techniques as they often require minimal sample preparation and less expensive instrumentation. mdpi.com Voltammetric techniques, for instance, have been successfully applied to the determination of related sulfur-containing compounds. mdpi.comnih.gov For example, a differential pulse voltammetric (DPV) method was developed for quantifying methylisothiazolinone (MIT), a related isothiazolinone compound, using a boron-doped diamond electrode. mdpi.com This method demonstrated good sensitivity and precision, with a linear calibration curve in the concentration range of 0.7 to 18.7 mg L⁻¹ and a detection limit of 0.24 mg L⁻¹. mdpi.com

The principle of these electrochemical sensors often relies on the oxidation of the sulfur-containing functional group at a specific potential. For instance, the electrochemical activity of 6-methyl-2-thiouracil (MTU) was studied, showing an oxidation process at 1.35 V in methanol. nih.gov While specific systems for this compound are not extensively documented, the electrochemical behavior of the isothiocyanate group (-N=C=S) could be exploited for direct detection. The development of a sensor for this compound would likely involve optimizing the electrode material and the electrochemical parameters (e.g., pH, potential waveform) to achieve selective and sensitive detection. Modified electrodes, such as those using gold nanoparticles or conductive polymers, have shown enhanced electrocatalytic properties for detecting various analytes and could be adapted for isothiocyanate analysis. researchgate.net

Challenges in developing these sensors include potential interference from other electroactive species in the sample matrix and the stability of the electrode surface over time. However, the high sensitivity and potential for miniaturization make electrochemical sensors a promising avenue for future analytical applications for this compound.

Optimized Sample Preparation and Extraction Protocols for this compound in Diverse Research Samples

The effective extraction and clean-up of this compound from various sample matrices are critical prerequisites for accurate quantification. nih.gov The choice of extraction method depends heavily on the physicochemical properties of the analyte and the nature of the sample matrix. nih.gov Isothiocyanates are often products of the enzymatic hydrolysis of precursor compounds called glucosinolates. mdpi.comnih.gov

A general pipeline for the determination of isothiocyanates involves four key stages: sample processing and storage, hydrolysis of glucosinolates, extraction of the isothiocyanates, and finally, quantification. nih.gov Careful control of parameters such as temperature and pH is crucial during the hydrolysis step to ensure the complete conversion of glucosinolates to isothiocyanates rather than to other byproducts like nitriles. nih.gov For many glucosinolates, hydrolysis is optimal at a neutral pH. nih.gov

Conventional solvent extraction is a widely used method. mdpi.com This typically involves homogenizing the sample (fresh or lyophilized) in water or a buffer to facilitate enzymatic hydrolysis, followed by extraction with an organic solvent. mdpi.com Dichloromethane (B109758) is a frequently chosen solvent for the extraction of isothiocyanates for subsequent analysis by gas chromatography (GC). mdpi.com Other solvents like ethyl acetate (B1210297) have also been employed. mdpi.com

For more advanced and efficient extraction, several alternative techniques have been developed:

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption while improving extraction yields. mdpi.com

Pressurized Fluid Extraction (PFE): PFE utilizes solvents at elevated temperatures and pressures, which enhances their extraction efficiency. This technique has been shown to be highly selective for the isolation of isothiocyanates from plant matrices. mdpi.com

Solid-Phase Extraction (SPE): SPE is often used as a clean-up step to purify and concentrate the isothiocyanates from the initial extract before analysis. mostwiedzy.pl This helps to remove interfering matrix components, leading to improved sensitivity and accuracy of the analytical method. daneshyari.com A procedure involving SPE followed by derivatization with N-acetyl-L-cysteine (NAC) has been developed for the analysis of various isothiocyanates by HPLC. mostwiedzy.pldaneshyari.com

The selection of the appropriate extraction protocol is a balance between recovery, selectivity, time, and cost. The table below summarizes various parameters and methods used in the extraction of isothiocyanates from different samples.

Table 1: Summary of Extraction Protocols for Isothiocyanates

| Parameter | Method/Condition | Purpose/Comment | Reference(s) |

| Sample Pre-treatment | Lyophilization (Freeze-drying) | To preserve the sample and facilitate homogenization. | mdpi.com |

| Homogenization in water/buffer | To initiate enzymatic hydrolysis of glucosinolates to form isothiocyanates. | mdpi.com | |

| Hydrolysis Conditions | Temperature | Optimal temperatures vary (e.g., 37 °C for Arabidopsis thaliana). Myrosinase activity can decrease significantly at temperatures above 60 °C. | nih.gov |

| pH | Neutral pH generally favors isothiocyanate formation, while low pH can lead to nitrile formation. | nih.gov | |

| Extraction Technique | Conventional Solvent Extraction | Liquid-liquid extraction using solvents like dichloromethane or ethyl acetate. | mdpi.com |

| Microwave-Assisted Extraction (MAE) | Reduces extraction time and solvent volume. | mdpi.com | |

| Pressurized Fluid Extraction (PFE) | High selectivity and reduced solvent usage. | mdpi.com | |

| Purification/Clean-up | Solid-Phase Extraction (SPE) | Concentrates the analyte and removes interfering compounds from the matrix. | mostwiedzy.pl |

| Derivatization | Often required for HPLC analysis to add a chromophore for UV detection (e.g., with 1,2-benzenedithiol (B97157) or N-acetyl-L-cysteine). | mdpi.commostwiedzy.pl |

Ecological Significance and Environmental Dynamics of 3 Methyl 2 Butyl Isothiocyanate

Role of 3-Methyl-2-butyl Isothiocyanate in Plant Defense Mechanisms Against Herbivory and Pathogens

Isothiocyanates are key components of a potent plant defense system often called the "mustard oil bomb" frontiersin.org. Glucosinolates and the enzyme myrosinase are stored in separate compartments within plant tissues. When tissue is damaged by herbivores or pathogens, these components mix, triggering the rapid production of toxic ITCs frontiersin.orgapsnet.org.

This chemical defense is effective against a wide range of organisms:

Herbivory: Isothiocyanates act as feeding deterrents for many generalist insect herbivores apsnet.org. The pungent flavor and biological toxicity of these compounds can discourage insects from feeding, thereby protecting the plant from significant damage. Some specialist insects have evolved mechanisms to overcome this defense, but for many, ITCs are highly toxic cabidigitallibrary.org.

Pathogens: The release of ITCs at the site of tissue damage also provides protection against microbial pathogens. These compounds have demonstrated broad-spectrum antimicrobial activity, inhibiting the growth of various fungi and bacteria mdpi.comnih.gov. For instance, studies on sulforaphane (B1684495), another isothiocyanate, show it is released during the plant's hypersensitive response to infection and can induce defense mechanisms in nearby healthy tissue nih.gov. The antimicrobial efficacy of ITCs is linked to their ability to disrupt pathogen cell membranes and inactivate essential enzymes mdpi.com. The specific structure of an ITC, such as being aliphatic or aromatic, influences its toxicological profile and effectiveness against different pathogens mdpi.com.

While direct studies on this compound are scarce, its identity as an aliphatic isothiocyanate suggests it likely contributes to its parent plant's defense in a similar manner, repelling herbivores and suppressing microbial growth upon tissue damage.

Interspecies Chemical Communication and Allelopathic Interactions Mediated by this compound in Ecosystems

Chemicals released by one plant that affect the growth and development of another are known as allelochemicals, and isothiocyanates are recognized for their potent allelopathic effects ekb.eg. When plants containing glucosinolates decompose, ITCs are released into the soil.

Key allelopathic functions of isothiocyanates include:

Weed Suppression: ITCs released from the decaying mulch of Brassicaceae crops can significantly inhibit the germination and growth of various weed species ekb.egresearchgate.net. This makes the incorporation of these plants into soil a promising natural herbicide strategy in agriculture ekb.eg. The effectiveness of ITCs as germination suppressants often depends on the weed species' seed size, with smaller seeds tending to be more sensitive researchgate.net.

Rhizosphere Interactions: The release of ITCs into the soil influences the chemical environment around the plant's roots (the rhizosphere). This can alter nutrient cycling and affect the establishment of competing plant species.

Isothiocyanates can be highly active in both the soil solution and as vapor in soil pores, allowing them to affect neighboring plants through multiple pathways researchgate.net. The specific structure of the ITC influences its phytotoxicity; for example, studies on various alkyl-ITCs have shown that their inhibitory activity can change with molecular mass researchgate.net. Therefore, this compound likely participates in these complex allelopathic interactions, influencing plant community structure in its ecosystem.

Biotransformation and Environmental Fate of this compound in Soil and Aquatic Systems

Once released into the environment, isothiocyanates are subject to various transformation and degradation processes that determine their persistence and ultimate fate.

Soil Dynamics: In soil, the fate of ITCs is influenced by a combination of chemical and biological factors. They are volatile compounds, and a significant portion can be lost to the atmosphere usda.gov. The degradation of ITCs is significantly affected by soil properties such as temperature, moisture content, organic matter, and pH usda.govnih.gov. Both chemical hydrolysis and microbial activity contribute to their breakdown usda.govnih.gov. Studies on compounds like methyl isothiocyanate show that degradation is accelerated at higher temperatures and in soils amended with organic matter, which enhances microbial populations usda.gov. The half-life of ITCs in soil is generally short, often lasting only a few days researchgate.net.

Aquatic Systems: Information regarding the fate of this compound in aquatic systems is not well-documented. Generally, synthetic additives and other chemical compounds that enter aquatic environments can be toxic to various organisms nih.gov. The persistence and impact of any given isothiocyanate would depend on its solubility, stability in water, and susceptibility to microbial degradation in that environment.

The degradation of glucosinolates in soil does not always lead exclusively to isothiocyanates; other products like nitriles can also be formed, with the ratio depending on soil conditions such as pH and iron content nih.gov. This complexity makes predicting the precise environmental concentration and fate of any single ITC challenging.

Impact of this compound on Microbial Communities and Ecosystem Health

The introduction of isothiocyanates into the soil, either from decaying plant matter or through agricultural practices like biofumigation, has a significant and selective impact on soil microbial communities mdpi.comnih.gov. This selective pressure can alter the structure and function of the microbiome, with important consequences for ecosystem health.

Research on different ITCs has revealed varied effects:

Differential Toxicity: Soil fungi and bacteria respond differently to various ITCs. For example, studies comparing aliphatic and aromatic ITCs showed that fungal communities were more sensitive to aliphatic compounds like allyl and butyl isothiocyanate nih.govfrontiersin.org.

Pathogen Suppression and Beneficial Microbe Stimulation: While ITCs are known to inhibit numerous soil-borne plant pathogens, their effects on beneficial microorganisms are also a critical consideration mdpi.comnih.gov. Some studies have shown that the application of certain ITCs can lead to a transient increase in bacteria known to be antagonistic to plant pathogens, suggesting that these compounds can sometimes indirectly promote a healthier, more disease-suppressive soil environment nih.govfrontiersin.org.

The data below illustrates the differential impact of various isothiocyanates on soil microbial populations.

| Isothiocyanate Type | Primary Impact on Fungi | Primary Impact on Bacteria | Resulting Shift in Microbial Community |

|---|---|---|---|

| Allyl ITC | Strong initial suppression (~85% reduction) | Less impacted; transient increase in Firmicutes | Increase in the bacteria:fungi ratio |

| Butyl ITC | Significant increase after 7 days | Initial suppression, followed by an increase | Fungal proliferation following bacterial suppression |

| Benzyl (B1604629) ITC (Aromatic) | No significant impact on population levels | Impacted, but less than aliphatic ITCs | Minor shifts in community composition |

| Phenyl ITC (Aromatic) | No significant impact on population levels | Impacted, but less than aliphatic ITCs | Minor shifts in community composition |

This table is based on data from a study on the effects of different isothiocyanates on soil microbial communities nih.gov.

Given that this compound is an aliphatic ITC, it is plausible that its effects on soil microbes would be more aligned with those of allyl and butyl ITC, likely having a more pronounced impact on fungal or bacterial communities compared to aromatic ITCs.

Conceptual Frameworks and Future Trajectories in 3 Methyl 2 Butyl Isothiocyanate Research

Predictive Modeling and In Silico Approaches for 3-Methyl-2-butyl Isothiocyanate Bioactivity and Interaction Profiling

The initial stages of drug discovery and compound characterization are increasingly reliant on computational, or in silico, methods to predict biological activity and streamline laboratory research. For a compound like this compound, these approaches offer a powerful means to generate hypotheses about its molecular interactions and potential biological effects before extensive in vitro testing.

Predictive modeling is a cornerstone of early-stage drug development, and using information across multiple prediction tasks can enhance its accuracy. nih.gov Physics-based molecular modeling studies, including molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, are central to this effort. nih.govrsc.org Molecular docking, for instance, can predict how this compound might bind to the active site of a specific protein target. Such analyses yield parameters like docking scores and ligand efficiencies, which help in ranking potential interactions. nih.gov For example, studies on other novel ITC derivatives have used these methods to identify crucial amino acid residues (e.g., Tyr385, Trp387, Phe518) involved in binding to enzymes like cyclooxygenase-2 (COX-2). nih.govrsc.org

Table 1: Key In Silico Parameters for Evaluating Bioactivity of Isothiocyanates This table illustrates the types of predictive data generated through in silico modeling for isothiocyanate compounds. The values are hypothetical and for illustrative purposes, based on parameters used in existing research. nih.govrsc.org

| Parameter | Description | Hypothetical Value for a Target Protein |

|---|---|---|

| Docking Score (kcal/mol) | Estimates the binding affinity between the ligand (isothiocyanate) and the protein target. More negative values indicate stronger predicted binding. | -8.5 |

| Ligand Efficiency | A measure of the binding energy per atom of the ligand, used to compare the efficiency of different molecules. | 0.4 |

| MM/GBSA (kcal/mol) | Molecular Mechanics/Generalized Born Surface Area; a method to calculate the free energy of binding. | -55.7 |

Integration of Systems Biology and Network Pharmacology Approaches in this compound Research

To comprehend the full biological impact of this compound, research must move beyond a single-target, single-pathway paradigm. Systems biology and network pharmacology offer a holistic framework to analyze the complex web of interactions a compound may have within a biological system. nih.gov Network pharmacology integrates bioinformatics and pharmacology to systematically investigate the relationships between drugs, protein targets, and diseases. nih.gov

The process for applying network pharmacology to this compound would involve several key stages:

Target Identification: Utilizing biomedical databases to identify potential protein targets that may interact with the compound.

Network Construction: Building a "compound-target-disease" interaction network to visualize the relationships between this compound and its potential targets in the context of specific cellular processes or pathologies.

Functional and Pathway Analysis: Employing Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) to determine the biological functions and signaling pathways that are significantly associated with the identified targets. This can reveal if the compound is likely to affect processes such as cell cycle regulation, inflammation, or apoptosis. frontiersin.orgmdpi.com

Hub Gene Identification: Analyzing the constructed network to identify "hub" genes or proteins, which are highly interconnected nodes that may play a critical role in the compound's mechanism of action. nih.gov

This approach allows researchers to systematically uncover the poly-pharmacological effects of a compound, providing a deeper understanding of its potential therapeutic mechanisms and identifying multiple pathways it might modulate. nih.govnih.gov

Advancements in In Vitro and Organoid Models for Comprehensive Mechanistic Studies of this compound

In vitro models are indispensable for validating the predictions made by in silico methods and for elucidating detailed molecular mechanisms. While traditional two-dimensional (2D) cell cultures remain valuable, the development of three-dimensional (3D) organoid models represents a significant leap forward for studying the biological effects of compounds like this compound. nih.govmdpi.com

Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of native organs. mdpi.comyoutube.com These models offer several advantages over conventional cell lines:

Physiological Relevance: They mimic the complex cell-cell and cell-matrix interactions of a real tissue, providing a more accurate physiological context. mdpi.com

Genetic and Phenotypic Stability: Patient-derived organoids can be cultured long-term while maintaining the genetic and phenotypic characteristics of the original tissue, including tumor heterogeneity. mdpi.comyoutube.com

Versatility: Organoids can be generated for a wide array of tissues, including lung, liver, and colon, allowing for tissue-specific investigations of a compound's activity. youtube.com

Despite their strengths, organoid models have limitations, such as the general absence of immune cells and vasculature, which can be critical for studying certain biological processes like inflammation. mdpi.com However, microfluidic "organoid-on-a-chip" platforms are emerging to address these challenges by incorporating elements like fluid flow to simulate physiological shear stress. mdpi.com The use of such advanced models would enable detailed mechanistic studies on how this compound affects cell proliferation, apoptosis, and gene expression in a highly relevant biological system. nih.gov

Table 2: Comparison of In Vitro Models for Isothiocyanate Research This table summarizes the characteristics of different in vitro models applicable to the study of this compound.

| Model Type | Key Features | Primary Application | Limitations |

|---|---|---|---|

| 2D Cell Culture | Monolayer of cells grown on a flat surface. | High-throughput screening, basic mechanism of action studies. | Lacks tissue architecture and complex cell-cell interactions. |

| 3D Spheroids | Simple clusters of cells grown in suspension or a non-adherent matrix. | Studies of cell proliferation and drug penetration. | Limited cell differentiation and tissue organization. |

| Organoids | Self-organized, multi-cellular structures mimicking organ architecture and function. mdpi.com | Disease modeling, personalized medicine, detailed mechanistic studies. youtube.com | Often lack immune and stromal cells, less suitable for high-throughput screening. mdpi.com |

| Organoid-on-a-Chip | Organoids integrated into microfluidic devices. mdpi.com | Recapitulation of physiological forces (e.g., shear stress), multi-organ interactions. | Technologically complex, still an emerging methodology. |

Interdisciplinary Collaborations and Emerging Methodologies to Advance this compound Investigations

Maximizing the research potential of this compound hinges on fostering collaborations across diverse scientific disciplines and embracing emerging methodologies. A comprehensive investigation requires a concerted effort from experts in nutrition, pharmacology, medicinal chemistry, oncology, and biotechnology. frontiersin.orgnih.gov

Key areas for interdisciplinary focus include:

Advanced Synthesis and Analog Development: Chemists can develop novel synthetic methods to produce this compound efficiently and to create structural analogs. chemrxiv.orgmdpi.comresearchgate.net This allows for the exploration of structure-activity relationships, potentially leading to derivatives with enhanced bioactivity or more favorable properties. nih.gov

Sophisticated Analytical Techniques: The development and application of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS/MS), are crucial for accurately quantifying the compound and its metabolites in complex biological samples. nih.gov

Multi-Omics Integration: Combining genomics, transcriptomics, proteomics, and metabolomics can provide an unparalleled, multi-layered view of the cellular response to this compound. This data can then be integrated with network pharmacology models for a more complete mechanistic picture.

Emerging methodologies, such as the use of CRISPR/Cas9 gene-editing in organoid models, offer exciting possibilities for dissecting the precise role of specific genes and pathways in the compound's activity. youtube.com By integrating these advanced techniques within a collaborative framework, the scientific community can systematically and efficiently unlock the full biological and therapeutic potential of this compound.

Q & A

Q. What disposal protocols are recommended for this compound waste in laboratory settings?

- Methodological Answer : Neutralization with alkaline solutions (e.g., 10% NaOH) converts isothiocyanates to less hazardous thioureas. Waste must be segregated and treated as hazardous organic material, following OSHA HCS guidelines . Incineration in EPA-approved facilities with scrubbers prevents sulfur oxide emissions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.